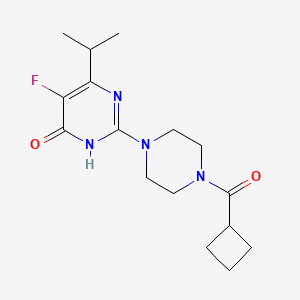![molecular formula C16H21FN6O2 B6449111 5-fluoro-2-[4-(1-methyl-1H-imidazole-4-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 2548994-83-6](/img/structure/B6449111.png)
5-fluoro-2-[4-(1-methyl-1H-imidazole-4-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Synthesis Analysis
Imidazole synthesis can be achieved through various methods. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted method enabled the synthesis of 4,5-disubstituted imidazoles . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds can undergo various chemical reactions. For example, a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4 (5)-disubstituted imidazoles in good yields . A ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines provides multisubstituted imidazoles in good yields under mild reaction conditions .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Mécanisme D'action
The mechanism of action of imidazole compounds can vary depending on their specific structure and the biological target. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Safety and Hazards
The safety and hazards of imidazole compounds can vary depending on their specific structure. Some imidazole derivatives are commercially available drugs in the market such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Orientations Futures
Propriétés
IUPAC Name |
5-fluoro-2-[4-(1-methylimidazole-4-carbonyl)piperazin-1-yl]-4-propan-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN6O2/c1-10(2)13-12(17)14(24)20-16(19-13)23-6-4-22(5-7-23)15(25)11-8-21(3)9-18-11/h8-10H,4-7H2,1-3H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSGWRWXDSLMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)C3=CN(C=N3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-[4-(1-methylimidazole-4-carbonyl)piperazin-1-yl]-4-propan-2-yl-1H-pyrimidin-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449055.png)
![2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride](/img/structure/B6449063.png)
![2-[4-(cyclopent-3-ene-1-carbonyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449077.png)
![5-fluoro-2-[4-(1-methylpiperidine-3-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449084.png)
![2-[4-(2-cyclopropylacetyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449085.png)
![2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B6449091.png)
![5-fluoro-2-[4-(pent-4-enoyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449092.png)
![5-fluoro-6-(propan-2-yl)-2-[4-(4,4,4-trifluorobutanoyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449099.png)
![8-(5-fluoropyrimidin-4-yl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6449104.png)
![5-fluoro-2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449109.png)
![2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449125.png)
![5-fluoro-6-(propan-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449128.png)